Maleohydrazide

Post-harvest physiology Plant growth regulation Sprout suppression

Maleohydrazide (MH) is a unique uracil analog that serves as both a systemic plant growth regulator and a selective Type II IMPDH inhibitor. Unlike auxin/gibberellin-based PGRs, MH inhibits cell division via nucleic acid synthesis interference, with species-specific effects (e.g., inhibiting respiration in onion disks while stimulating it in potato tubers). In biomedical research, it competitively inhibits Type II IMPDH (Ki 2.57-41.3 µM) without affecting Type I, enabling isoform-selective studies. - ≥98% purity standard ensures reproducible sprout suppression in potatoes, onions, and tobacco suckering. - Unmatched selectivity profile: irreversibly inhibits tobacco tissue growth unlike 6-azauracil. - Reliable global supply with consistent quality for SAR studies and comparative plant physiology.

Molecular Formula C4H8N4O2
Molecular Weight 144.13 g/mol
CAS No. 14628-35-4
Cat. No. B077118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleohydrazide
CAS14628-35-4
Molecular FormulaC4H8N4O2
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC(=CC(=O)NN)C(=O)NN
InChIInChI=1S/C4H8N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2H,5-6H2,(H,7,9)(H,8,10)/b2-1-
InChIKeySNVRDQORMVVQBI-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 10 kg / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maleohydrazide: Plant Growth Regulator & Research Reagent


Maleohydrazide (CAS 14628-35-4), also known as maleic hydrazide or 1,2-dihydro-3,6-pyridazinedione, is a systemic plant growth regulator and herbicide that functions primarily as a uracil analog and antimetabolite, inhibiting cell division and nucleic acid synthesis in target plants [1]. It is widely utilized in agriculture to suppress sprouting in stored potatoes, onions, and other root crops, to control sucker growth in tobacco, and to retard grass and weed growth in non-crop areas [2]. The compound is also of significant interest in biochemical and pharmacological research due to its potent and specific inhibition of Type II inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine biosynthesis in rapidly proliferating cells [3].

Maleohydrazide Substitution Risks


Direct substitution of maleohydrazide (MH) with other plant growth regulators (PGRs) or IMPDH inhibitors is scientifically unjustifiable and poses a high risk of experimental or operational failure due to its unique and sometimes contradictory mechanisms of action. Unlike many PGRs that act through well-defined hormone pathways (e.g., auxins, gibberellins), MH's activity is linked to its structural mimicry of uracil, leading to the inhibition of nucleic acid synthesis and the induction of chromosomal aberrations [1]. Furthermore, its effects can be species-specific and even opposite depending on the plant organ and developmental stage, as evidenced by its inhibition of respiration in onion disks but stimulation in potato tubers [2]. Crucially, MH has been shown to irreversibly inhibit growth in tobacco tissue cultures, a feature not shared by other uracil analogs like 6-azauracil, highlighting a distinct mode of action that cannot be replicated by a simpler analog [3].

Maleohydrazide vs. Structural & Functional Analogs


Onion Sprouting Inhibition vs. INH

In a comparative storage study of onion bulbs, maleic hydrazide (MH) demonstrated the most effective inhibition of sprouting among all tested compounds, outperforming its closest structural analog, isonicotinic acid hydrazide (INH), as well as several other related chemicals [1]. The study specifically ranks the compounds' efficacy in preventing sprouting and causing functional disorders, providing a direct, quantifiable hierarchy of effects.

Post-harvest physiology Plant growth regulation Sprout suppression

Selective Type II IMPDH Inhibition in Leukemia

Maleic hydrazide (MH) acts as a potent and competitive inhibitor of human Type II inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for guanine nucleotide biosynthesis in rapidly proliferating cells [1]. The study provides quantitative Ki and IC50 values, demonstrating its potency against the Type II isoform, which is predominantly found in cancer cells, while showing no inhibition of the Type I isoform found in normal resting cells. This isoform selectivity is a key differentiator from non-selective IMPDH inhibitors.

Cancer research Enzymology IMPDH inhibition Leukemia

Essential Heterocyclic Ring for Uptake

A comparative study of maleic hydrazide (MH) and its derivatives revealed that the presence of an unsaturated heterocyclic ring system containing the specific grouping -CH=CH-CO-NH- is essential for the compound's ability to be concentrated in willow root apices and to inhibit uracil uptake [1]. Derivatives lacking this precise structural feature did not retain the characteristic behavior of the MH molecule, confirming that the intact heterocyclic ring is a prerequisite for its systemic movement and antimetabolite activity.

Structure-activity relationship (SAR) Plant physiology Xylem transport

Potato vs. Onion Respiratory Response

The physiological impact of maleic hydrazide (MH) is highly tissue-specific, a critical differentiator from more predictable growth regulators. A study comparing the effects of pre-harvest MH application on the post-harvest respiration of onion bulbs and potato tubers revealed opposite responses in these two key storage crops [1]. This differential effect underscores the compound's unique and complex mode of action.

Crop physiology Post-harvest metabolism Respiration

Root Growth & Protein Synthesis in Rice

In a direct comparative study on rice seedlings, maleic hydrazide (MH) demonstrated a distinct effect on root elongation and protein synthesis compared to other major plant growth regulators, including indole-3-acetic acid (IAA), naphthalene acetic acid (NAA), and gibberellic acid (GA) [1]. All treatments were applied at a standardized concentration of 0.1 mg/L (10⁻¹ mg I⁻¹).

Cereal physiology Root development Protein synthesis Growth regulator comparison

Maleohydrazide Application Scenarios


Post-Harvest Sprout Suppression

Maleohydrazide remains a standard compound for preventing sprouting in stored onions, potatoes, and other root crops [5]. As directly demonstrated in comparative studies, its efficacy is superior to close structural analogs like isonicotinic acid hydrazide for this specific application [6]. Procurement for agricultural use should prioritize high-purity maleohydrazide to ensure consistent and predictable sprout control, as supported by the quantitative ranking of its inhibitory effects.

Type II IMPDH Inhibition in Cancer Research

In biomedical research, maleohydrazide serves as a valuable small-molecule probe for studying purine metabolism. Its competitive inhibition of the Type II IMPDH isoform, with quantified Ki values in the low micromolar range, makes it a specific tool for investigating nucleotide deprivation in leukemia and other rapidly proliferating cell models [5]. Its lack of activity against Type I IMPDH is a critical differentiator for experiments requiring isoform-selective modulation.

Uracil Antimetabolite SAR Studies

The well-documented structural requirements for maleohydrazide's activity—specifically the essential unsaturated heterocyclic ring system—make it an ideal scaffold and reference standard for SAR studies of uracil antimetabolites [5]. Researchers can use authentic maleohydrazide as a baseline to compare the uptake, translocation, and biological activity of novel synthesized derivatives, as its behavior in plant and enzyme systems is rigorously defined.

Comparative Plant Physiology & Metabolic Profiling

Due to its species- and tissue-specific effects on core processes like respiration and protein synthesis, maleohydrazide is a powerful tool for comparative plant physiology [5]. Its documented ability to inhibit respiration in onion disks while stimulating it in potato tubers provides a controlled experimental system to dissect the regulatory networks governing post-harvest metabolism in different storage organs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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